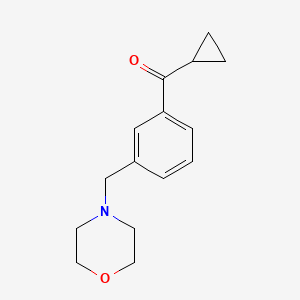

环丙基3-(吗啉甲基)苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 .

Synthesis Analysis

The synthesis of cyclopropyl ketones, such as “Cyclopropyl 3-(morpholinomethyl)phenyl ketone”, can be achieved via hydrogen borrowing catalysis . This process involves the α-alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of the cyclopropanated product .Molecular Structure Analysis

The molecular structure of “Cyclopropyl 3-(morpholinomethyl)phenyl ketone” can be represented by the linear formula C15H19NO2 . Unfortunately, the 3D structure is not available in the search results.科学研究应用

镍催化的环加成

环丙基苯基酮用于镍催化的环加成反应以生成环戊烷化合物。这些反应涉及氧化加成到 Ni(PCy3) 以形成镍二氢吡喃,这是在特定位置形成具有羰基取代基的化合物的关键中间体 (Ogoshi et al., 2006)。

立体定向环丙烷化

环丙基酮已用于高度取代 C-C 双键的立体定向环丙烷化。这个过程由 CrCl2 促进,具有高度立体定向,并导致环丙烷甲酰胺和环丙基酮的形成,展示了通用的化学转化 (Concellón et al., 2007)。

布朗斯特酸介导的反应

在涉及布朗斯特酸介导的反应的研究中,环丙基酮已在级联反应中显示出效用,导致形成五环异吲哚啉-1-酮衍生物 (Li et al., 2019)。

氢借用催化

邻二取代苯基和环丙基酮在氢借用催化中至关重要。这一过程使得形成 α-支链酮成为可能,并进一步操作以产生合成上有用的羧酸衍生物和官能化支链酮产物 (Frost et al., 2015)。

光解研究

环丙基(苯基)甲酮(环丙基酮的衍生物)已在光解研究中得到研究。这些研究涉及形成三重态酮和自由基,有助于我们理解这些化合物的 photochemical 行为 (Ranaweera et al., 2015)。

[3 + 2] 和 [3 + 3] 加成

环丙基烷基/苯基酮已用于与丙烯基硅烷的 [3 + 2] 和 [3 + 3] 加成反应中,展示了在形成加成物方面的区域和立体选择性 (Yadav & Sriramurthy, 2004)。

化学酶促策略

已经开发出涉及环丙基酮的化学酶促策略,用于这些分子的立体选择性组装和多样化。这一策略对于药物发现很有价值,提供了广泛的底物范围和高立体选择性 (Nam et al., 2021)。

金催化的不对称环加成

环丙基酮已用于金催化的不对称 [4+3] 环加成与亚硝酮,扩大了反应范围,并突出了它们在获得光学活性化合物中的效用 (Zhang & Zhang, 2012)。

手性狄尔斯-阿尔德反应

环丙烯基酮(与环丙基酮密切相关)已用于手性狄尔斯-阿尔德反应,展示了它们作为亲双烯体的反应性以及它们在产生具有立体中心的化合物的潜力 (Fisher et al., 2013)。

对映选择性重排

环丙基酮在手性磷酸的催化下经历对映选择性重排,生成二氢呋喃。这种重排证明了它们在合成光学活性化合物中的效用 (Ortega et al., 2018)。

安全和危害

“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is classified as a combustible liquid (Category 4, H227) according to the OSHA Hazard Communication Standard (29 CFR 1910) . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

作用机制

Target of Action

Mode of Action

It’s worth noting that cyclopropane derivatives like cpmpk are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Biochemical Pathways

Cyclopropane derivatives are known to impose conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores and leading to improved interactions with the target protein .

Pharmacokinetics

The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .

Result of Action

The inclusion of a cyclopropane motif can impart a significant boost in potency .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFACLAJVQPHDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643113 |

Source

|

| Record name | Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898792-36-4 |

Source

|

| Record name | Cyclopropyl[3-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325569.png)

![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)

![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)

![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)